Cas no 1555531-10-6 (3,5-diethyl-1-propyl-1H-pyrazol-4-amine)

3,5-Diethyl-1-propyl-1H-pyrazol-4-amine is a substituted pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a propyl group at the 1-position and ethyl groups at the 3- and 5-positions, contributing to its steric and electronic properties. The amine functionality at the 4-position enhances its reactivity, making it a versatile intermediate for further functionalization. This compound may exhibit favorable solubility and stability characteristics, depending on the solvent system. Its well-defined molecular architecture allows for precise modifications, supporting its use in the synthesis of biologically active compounds. Researchers value this scaffold for its potential in developing novel therapeutic or agrochemical agents.
3,5-diethyl-1-propyl-1H-pyrazol-4-amine structure
1555531-10-6 structure
商品名:3,5-diethyl-1-propyl-1H-pyrazol-4-amine
CAS番号:1555531-10-6
MF:C10H19N3
メガワット:181.277961969376
CID:6578374
PubChem ID:82703302

3,5-diethyl-1-propyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 3,5-diethyl-1-propyl-1H-pyrazol-4-amine
    • EN300-1105498
    • 1555531-10-6
    • AKOS021021011
    • インチ: 1S/C10H19N3/c1-4-7-13-9(6-3)10(11)8(5-2)12-13/h4-7,11H2,1-3H3
    • InChIKey: ZOLPZRHPUUXMLI-UHFFFAOYSA-N
    • ほほえんだ: N1(CCC)C(CC)=C(C(CC)=N1)N

計算された属性

  • せいみつぶんしりょう: 181.157897619g/mol
  • どういたいしつりょう: 181.157897619g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 43.8Ų

3,5-diethyl-1-propyl-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1105498-0.1g
3,5-diethyl-1-propyl-1H-pyrazol-4-amine
1555531-10-6 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1105498-10.0g
3,5-diethyl-1-propyl-1H-pyrazol-4-amine
1555531-10-6
10g
$4052.0 2023-05-27
Enamine
EN300-1105498-0.25g
3,5-diethyl-1-propyl-1H-pyrazol-4-amine
1555531-10-6 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1105498-5g
3,5-diethyl-1-propyl-1H-pyrazol-4-amine
1555531-10-6 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1105498-1g
3,5-diethyl-1-propyl-1H-pyrazol-4-amine
1555531-10-6 95%
1g
$770.0 2023-10-27
Enamine
EN300-1105498-0.05g
3,5-diethyl-1-propyl-1H-pyrazol-4-amine
1555531-10-6 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1105498-0.5g
3,5-diethyl-1-propyl-1H-pyrazol-4-amine
1555531-10-6 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1105498-1.0g
3,5-diethyl-1-propyl-1H-pyrazol-4-amine
1555531-10-6
1g
$943.0 2023-05-27
Enamine
EN300-1105498-2.5g
3,5-diethyl-1-propyl-1H-pyrazol-4-amine
1555531-10-6 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1105498-5.0g
3,5-diethyl-1-propyl-1H-pyrazol-4-amine
1555531-10-6
5g
$2732.0 2023-05-27

3,5-diethyl-1-propyl-1H-pyrazol-4-amine 関連文献

3,5-diethyl-1-propyl-1H-pyrazol-4-amineに関する追加情報

3,5-Diethyl-1-propyl-1H-pyrazol-4-amine (CAS No. 1555531-10-6): A Comprehensive Overview

3,5-Diethyl-1-propyl-1H-pyrazol-4-amine (CAS No. 1555531-10-6) is a specialized pyrazole derivative that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique amine-functionalized pyrazole core, serves as a versatile building block for the synthesis of more complex molecules. Its molecular structure, featuring diethyl and propyl substituents, contributes to its distinct physicochemical properties, making it a valuable intermediate in various applications.

The chemical properties of 3,5-diethyl-1-propyl-1H-pyrazol-4-amine include a molecular weight of 181.29 g/mol and a molecular formula of C10H19N3. Its pyrazole ring is known for its stability and ability to participate in hydrogen bonding, which enhances its utility in drug design and coordination chemistry. Researchers have explored its potential as a ligand in catalytic systems, owing to its electron-rich nitrogen atoms that can coordinate with metal ions. Additionally, its amine group offers a reactive site for further functionalization, enabling the creation of diverse derivatives.

In the pharmaceutical industry, 3,5-diethyl-1-propyl-1H-pyrazol-4-amine has been investigated for its role in the development of bioactive compounds. Pyrazole derivatives are renowned for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The diethyl and propyl substituents on this compound may influence its lipophilicity and bioavailability, which are critical factors in drug design. Recent studies have highlighted its potential as a scaffold for kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways.

The synthesis of 3,5-diethyl-1-propyl-1H-pyrazol-4-amine typically involves the condensation of 1,3-diketones with hydrazine derivatives, followed by alkylation and amination steps. This process is optimized to achieve high yields and purity, ensuring the compound's suitability for further applications. Advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, are employed to confirm its structure and purity. The compound's stability under various conditions makes it a reliable candidate for industrial-scale production.

Beyond pharmaceuticals, 3,5-diethyl-1-propyl-1H-pyrazol-4-amine finds applications in material science. Its ability to form coordination complexes with metals has been exploited in the design of catalysts and luminescent materials. Researchers are also exploring its use in organic electronics, where its electron-donating properties could enhance the performance of conductive polymers. The compound's versatility underscores its importance in advancing both chemical and materials research.

The market demand for 3,5-diethyl-1-propyl-1H-pyrazol-4-amine is driven by its expanding applications in drug discovery and material innovation. Suppliers and manufacturers are focusing on scalable synthesis methods to meet the growing needs of research institutions and pharmaceutical companies. Quality control measures, such as HPLC analysis and elemental analysis, ensure that the compound meets the stringent standards required for high-end applications. As the demand for customized pyrazole derivatives increases, this compound is poised to play a pivotal role in the development of next-generation therapeutics and materials.

In summary, 3,5-diethyl-1-propyl-1H-pyrazol-4-amine (CAS No. 1555531-10-6) is a multifaceted compound with significant potential in medicinal chemistry and material science. Its unique structural features and reactivity make it a valuable tool for researchers and industries alike. As scientific advancements continue to uncover new applications, this compound is expected to remain at the forefront of innovation in chemical synthesis and drug development.

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